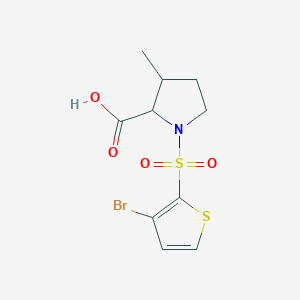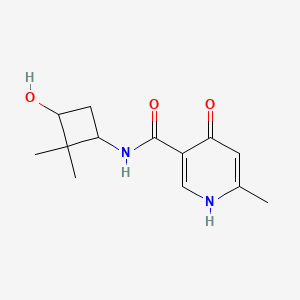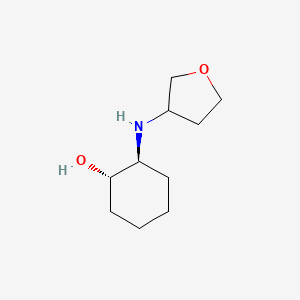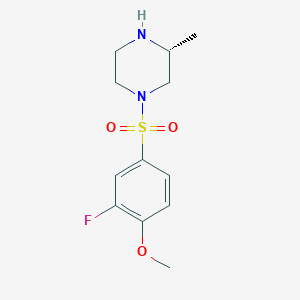
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol, also known as AMIB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. Specifically, (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol has been found to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of oxidative stress. Additionally, (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol in lab experiments is its relatively low toxicity and high selectivity. Additionally, (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol is stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol in lab experiments is its high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol and its potential applications in various fields. Lastly, the development of more cost-effective methods for the production of (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol may make it more accessible for research and development purposes.
Conclusion:
In conclusion, (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol is a promising chemical compound with potential applications in various scientific fields. Its neuroprotective and anticancer properties make it a promising candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol can be achieved through a multi-step process involving the reaction of indole-4-carboxaldehyde with (S)-2-amino-1-butanol in the presence of a catalyst. The resulting intermediate is then reduced and purified to yield (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol in high purity and yield.
Aplicaciones Científicas De Investigación
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Studies have shown that (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol exhibits neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol has been found to have anticancer properties, making it a potential drug candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-11(9-16)15-8-10-4-3-5-13-12(10)6-7-14-13/h3-7,11,14-16H,2,8-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQSDAJJRZMDH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C2C=CNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=C2C=CNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)

![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)

![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)
![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)

![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)
